molecular formula C11H8N4O3 B3255844 N-(2-nitrophenyl)pyrazine-2-carboxamide CAS No. 2604-91-3

N-(2-nitrophenyl)pyrazine-2-carboxamide

Cat. No.: B3255844
CAS No.: 2604-91-3
M. Wt: 244.21 g/mol
InChI Key: GVJTUCXFOYVBEG-UHFFFAOYSA-N
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Description

“N-(2-nitrophenyl)pyrazine-2-carboxamide” is a compound that has been synthesized and studied as an anti-tuberculosis agent . It has been evaluated using in-silico and in-vitro analysis .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .


Chemical Reactions Analysis

“this compound” has been studied as an anti-tuberculosis agent . It has been found to inhibit Mycobacterium tuberculosis mycolic acid cyclopropane synthase CmaA2 .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C11H8N4O3 and a molecular weight of 244.21 m/e . It has a melting point of 95°C and is soluble in diethyl ether, acetone, and chloroform .

Scientific Research Applications

Spectroscopic and Quantum Chemical Studies

N-(2-nitrophenyl)pyrazine-2-carboxamide and its derivatives have been extensively studied using spectroscopic and quantum chemical methods. These studies include the investigation of molecular structural parameters, vibrational frequencies, and potential energy distributions. For example, Sebastian et al. (2016) conducted a detailed study on a similar compound, 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, using density functional theory and found significant insights into its molecular structure and reactivity (Sebastian et al., 2016).

Antimicrobial and Antiviral Properties

This class of compounds has shown promising antimicrobial and antiviral properties. For instance, Semelková et al. (2017) explored the antimycobacterial potential of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, showing high activity against Mycobacterium tuberculosis (Semelková et al., 2017). Additionally, Ranjith et al. (2017) conducted a study on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, revealing potential inhibitory activity against mGluRs, suggesting its use in neurological research (Ranjith et al., 2017).

Future Directions

The compound has shown potential as an anti-tuberculosis agent . Future research could focus on further understanding its mechanism of action and optimizing its synthesis for potential therapeutic applications.

Properties

IUPAC Name

N-(2-nitrophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c16-11(9-7-12-5-6-13-9)14-8-3-1-2-4-10(8)15(17)18/h1-7H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJTUCXFOYVBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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